molecular formula C17H17Cl2N3O3 B2714237 N-(2,5-Dichloro-phenyl)-2-[4-(furan-2-carbonyl)-piperazin-1-yl]-acetamide CAS No. 700851-16-7

N-(2,5-Dichloro-phenyl)-2-[4-(furan-2-carbonyl)-piperazin-1-yl]-acetamide

Cat. No. B2714237
CAS RN: 700851-16-7
M. Wt: 382.24
InChI Key: UMMWTIQVLRNKKQ-UHFFFAOYSA-N
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Description

N-(2,5-Dichloro-phenyl)-2-[4-(furan-2-carbonyl)-piperazin-1-yl]-acetamide, also known as DCPPA, is a compound that has gained attention in recent years due to its potential applications in scientific research. DCPPA is a small molecule that can selectively inhibit the activity of a specific receptor in the brain, known as the sigma-1 receptor. This receptor has been implicated in various physiological and pathological processes, including pain, addiction, and neurodegenerative diseases. In

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A novel series of compounds including derivatives similar to "N-(2,5-Dichloro-phenyl)-2-[4-(furan-2-carbonyl)-piperazin-1-yl]-acetamide" have been synthesized for pharmacological evaluations. These compounds have shown promise in antidepressant and antianxiety activities through behavioral tests in mice, suggesting potential therapeutic applications in mood disorders (Kumar et al., 2017).

Anticholinesterase Activity

Research into thiazole-piperazine derivatives has revealed their significant inhibitory activity against acetylcholinesterase (AChE), suggesting potential use in treating diseases like Alzheimer's. These compounds have shown to inhibit AChE with high efficiency, indicating their potential as therapeutic agents for neurodegenerative diseases (Yurttaş et al., 2013).

Anticonvulsant Properties

A series of benzofuran-acetamide derivatives, including structures analogous to the compound , have demonstrated anticonvulsant activity in animal models. This research suggests their potential application in developing new treatments for epilepsy and other seizure-related disorders (Shakya et al., 2016).

Antibacterial Activity

Compounds with a core structure similar to "N-(2,5-Dichloro-phenyl)-2-[4-(furan-2-carbonyl)-piperazin-1-yl]-acetamide" have been evaluated for their antibacterial activity. These studies have found that such compounds can be effective against various resistant Gram-positive and Gram-negative bacteria, highlighting their potential as new antibacterial agents (Varshney et al., 2009).

Anticancer Activity

Further research has focused on the synthesis of N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d]imidazol-1-yl) acetamides, exhibiting significant in vitro anticancer activity against various human cancer cell lines. These findings suggest potential applications in cancer therapy (Boddu et al., 2018).

properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O3/c18-12-3-4-13(19)14(10-12)20-16(23)11-21-5-7-22(8-6-21)17(24)15-2-1-9-25-15/h1-4,9-10H,5-8,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMWTIQVLRNKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=C(C=CC(=C2)Cl)Cl)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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